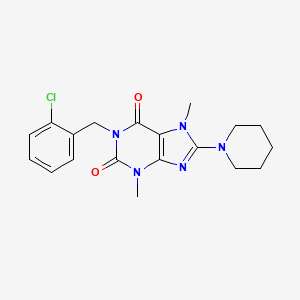
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group and a sulfamoylphenethyl group linked by an oxalamide moiety, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-sulfamoylphenethylamine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
-
Formation of Intermediate
- 4-chloroaniline + oxalyl chloride → intermediate
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-5°C), base (triethylamine)
-
Formation of Final Product
- Intermediate + 4-sulfamoylphenethylamine → this compound
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature), base (triethylamine)
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)urea: Similar structure but with a urea moiety instead of an oxalamide.
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)carbamate: Contains a carbamate group instead of an oxalamide.
Uniqueness
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-3-5-13(6-4-12)20-16(22)15(21)19-10-9-11-1-7-14(8-2-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWGQASBOYMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)
![N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2700108.png)
amine](/img/structure/B2700109.png)
![2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B2700111.png)



